N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide
Description
N'-[2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is a structurally complex molecule featuring a tetrahydroquinoline core linked to a thiazole ring via an ethanediamide bridge. Its structural analogs, such as CAS 921923-94-6 (a pyrrolidine-substituted variant), highlight the importance of substituents in modulating physicochemical and biological properties .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-23(2)16(12-21-17(25)18(26)22-19-20-8-10-27-19)14-6-7-15-13(11-14)5-4-9-24(15)3/h6-8,10-11,16H,4-5,9,12H2,1-3H3,(H,21,25)(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCFFCXKCKGDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NC=CS3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the ethylamine bridge and aromatic/heterocyclic termini. For example:
Key Observations :
- Bioisosteric Replacements : Replacing the thiazole ring (target compound) with phenyl (CAS 921923-94-6) or triazine () alters electronic properties and binding affinity. Thiazoles enhance hydrogen bonding and π-π stacking, while phenyl groups favor hydrophobic interactions .
- Amine Substituents: Dimethylamino (target) vs. pyrrolidinyl (CAS 921923-94-6) affects basicity and solubility. Pyrrolidine’s cyclic structure may improve metabolic stability compared to dimethylamino’s linearity .
Physicochemical and Spectroscopic Data
- IR/NMR Trends : Thiazole-containing compounds (target) exhibit strong C=O stretches (~1670–1680 cm⁻¹) and aromatic C=C vibrations (~1590–1600 cm⁻¹), similar to triazole-acetamides in .
- Solubility: The dimethylamino group in the target compound likely enhances water solubility compared to the pyrrolidine analog (CAS 921923-94-6), which has higher lipophilicity .
Biological Activity
N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinoline moiety and a thiazole ring. Its molecular formula is C16H22N4S, and it exhibits a molecular weight of approximately 306.45 g/mol.
1. Antimicrobial Activity
Research indicates that compounds with similar structures to this compound demonstrate significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of tetrahydroquinoline possess moderate to significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans .
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| Tetrahydroquinoline Derivative | Antibacterial | Staphylococcus aureus | 25 |
| Tetrahydroquinoline Derivative | Antifungal | Candida albicans | 30 |
2. Cholinesterase Inhibition
The compound has shown potential as an inhibitor of cholinesterase enzymes:
- Butyrylcholinesterase (BChE) inhibition was observed with an IC50 value comparable to known inhibitors like physostigmine . This suggests potential applications in neurodegenerative diseases where cholinesterase activity is dysregulated.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Butyrylcholinesterase | Inhibitor | 46.42 |
| Acetylcholinesterase | Moderate Inhibitor | 157.31 |
3. Cytotoxicity
Studies have evaluated the cytotoxic effects of this compound on cancer cell lines:
- The compound demonstrated selective cytotoxicity against prostate cancer cells while exhibiting low toxicity in normal cells at concentrations up to 25 µM .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Receptor Modulation : The thiazole moiety is known for its role in modulating neurotransmitter receptors which could explain its cholinergic activity.
- Enzyme Inhibition : The structural features allow it to bind effectively to cholinesterase enzymes, inhibiting their function and thereby increasing acetylcholine levels in synaptic clefts.
Case Studies
Several case studies highlight the compound's effectiveness:
- Prostate Cancer Model : In a study involving LNCaP and PC3 prostate cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to controls .
- Neurodegenerative Disease Models : Animal models treated with the compound showed improved cognitive function correlating with reduced BChE activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
